![molecular formula C19H19NO3 B5876945 3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide](/img/structure/B5876945.png)
3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "EBIO" and has been studied extensively for its effects on various biological systems. In
Mecanismo De Acción
EBIO acts as a positive allosteric modulator of calcium-activated potassium channels, enhancing their activity and leading to increased potassium efflux from cells. This results in hyperpolarization of the cell membrane and decreased excitability of the cell. EBIO also enhances the activity of GABA receptors by increasing the affinity of the receptor for GABA, leading to increased inhibitory neurotransmission. The exact mechanism by which EBIO modulates T cell activity is not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBIO are diverse and depend on the specific system being studied. In the cardiovascular system, EBIO leads to vasodilation and decreased blood pressure. In the nervous system, EBIO leads to increased inhibitory neurotransmission and decreased excitability of neurons. In the immune system, EBIO leads to increased immune response and modulation of T cell activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EBIO in lab experiments is its specificity for calcium-activated potassium channels and GABA receptors. This allows researchers to study the effects of these specific channels and receptors without the confounding effects of other compounds. However, one limitation of using EBIO is its relatively low potency, which may require high concentrations to achieve significant effects.
Direcciones Futuras
There are several future directions for research on EBIO. One area of interest is its potential as a treatment for hypertension, due to its ability to decrease blood pressure through vasodilation. Another area of interest is its potential as a modulator of immune response, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism by which EBIO modulates T cell activity.
Métodos De Síntesis
The synthesis of EBIO involves the reaction of 2-methylphenylacetic acid with ethylamine to form N-ethyl-2-methylphenylacetamide. This compound is then reacted with potassium hydroxide and 1,3-benzodioxole to form 3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide. The overall yield of this reaction is typically around 40%.
Aplicaciones Científicas De Investigación
EBIO has been studied for its effects on a variety of biological systems, including the cardiovascular, nervous, and immune systems. It has been shown to increase the activity of calcium-activated potassium channels, leading to vasodilation and decreased blood pressure. EBIO has also been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission in the brain. Additionally, EBIO has been shown to modulate the activity of T cells, leading to increased immune response.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-20(16-7-5-4-6-14(16)2)19(21)11-9-15-8-10-17-18(12-15)23-13-22-17/h4-12H,3,13H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGITJNOVNWTOG-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.